(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride (5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1264038-84-7
VCID: VC8226416
InChI: InChI=1S/C8H11FN4.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2,(H,11,12,13);1H/t7-;/m0./s1
SMILES: C1CNCC1NC2=NC=C(C=N2)F.Cl
Molecular Formula: C8H12ClFN4
Molecular Weight: 218.66 g/mol

(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride

CAS No.: 1264038-84-7

Cat. No.: VC8226416

Molecular Formula: C8H12ClFN4

Molecular Weight: 218.66 g/mol

* For research use only. Not for human or veterinary use.

(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride - 1264038-84-7

Specification

CAS No. 1264038-84-7
Molecular Formula C8H12ClFN4
Molecular Weight 218.66 g/mol
IUPAC Name 5-fluoro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride
Standard InChI InChI=1S/C8H11FN4.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2,(H,11,12,13);1H/t7-;/m0./s1
Standard InChI Key WCAASRMOHUKRDO-FJXQXJEOSA-N
Isomeric SMILES C1CNC[C@H]1NC2=NC=C(C=N2)F.Cl
SMILES C1CNCC1NC2=NC=C(C=N2)F.Cl
Canonical SMILES C1CNCC1NC2=NC=C(C=N2)F.Cl

Introduction

Structural and Chemical Characterization

(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a synthetic organic compound with a molecular formula of C₈H₁₂ClFN₄ and a molecular weight of 218.66 g/mol. Its IUPAC name is 5-fluoro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride, and it is characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and an (S)-configured pyrrolidine moiety at the 2-position. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications.

Key Structural Features

PropertyValue/Description
CAS Number1264038-84-7
Molecular FormulaC₈H₁₂ClFN₄
Molecular Weight218.66 g/mol
IUPAC Name5-fluoro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride
SMILESC1CNCC1NC2=NC=C(C=N2)F.Cl
Standard InChIKeyWCAASRMOHUKRDO-FJXQXJEOSA-N

The compound’s stereochemistry is defined by the (S)-pyrrolidin-3-yl group, which introduces chirality critical for potential biological interactions. The pyrimidine core is electron-deficient, enabling participation in hydrogen bonding and π-π stacking interactions, while the fluorine atom at the 5-position enhances metabolic stability and lipophilicity .

Synthesis and Chemical Reactions

The synthesis of this compound involves nucleophilic aromatic substitution (S<sub>N</sub>Ar) or cross-coupling reactions, though detailed protocols remain proprietary. Insights from related pyrimidine derivatives suggest the following pathway:

General Synthetic Approach

  • Pyrimidine Core Functionalization: A 2-chloropyrimidine derivative undergoes S<sub>N</sub>Ar with a fluorine atom at the 5-position, likely via a dehydrohalogenation or metal-catalyzed coupling .

  • Amination: The 2-position is substituted with an (S)-pyrrolidin-3-ylamine group. This step may involve reductive amination or coupling with a chiral amine precursor .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility and storage stability.

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
(4,6-Dimethyl-pyrimidin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochlorideMethyl groups at 4/6 positions; (R)-configurationPharmacological research
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride Pyridine core instead of pyrimidine; dihydrochloride saltReceptor-binding studies
(R)-5-fluoro-N-(pyrrolidin-3-yl)pyridin-2-amine Pyridine core; (R)-configurationRadiopharmaceutical precursors
PropertyPredicted Value (Based on Analogues)
Metabolic StabilityHigh (fluorine atom reduces oxidative metabolism)
SolubilityModerate (hydrochloride salt enhances aqueous solubility)
CYP InhibitionLow (absence of strong CYP-binding groups)

Analytical Characterization

Hazard CodeDescriptionPrecautions
H302Harmful if swallowedUse gloves and avoid ingestion .
H315Causes skin irritationWear protective clothing .
H335May cause respiratory irritationHandle in a ventilated area .
ParameterGuideline
Temperature2–8°C, desiccated
LightProtect from direct light
Shelf Life>2 years (if stored properly)

Research Gaps and Future Directions

  • Biological Profiling: In vitro assays (e.g., kinase inhibition, receptor binding) are needed to validate therapeutic potential.

  • In Vivo Studies: Pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess bioavailability and toxicity.

  • Derivative Optimization: Structural modifications (e.g., substituting fluorine with trifluoromethyl) to enhance selectivity .

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